DNA Gyrase Inhibition Potency of 2-Thiol Derivative vs. Clinical Standard Ciprofloxacin
A derivative (compound 9a) bearing the [1,2,4]triazolo[1,5-a]pyrimidine-2-thiol core demonstrated superior inhibitory activity against bacterial DNA Gyrase compared to the clinical fluoroquinolone antibiotic ciprofloxacin in a direct head-to-head biochemical assay [1].
| Evidence Dimension | DNA Gyrase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.68 µM (Compound 9a derivative) |
| Comparator Or Baseline | Ciprofloxacin: IC50 = 0.85 µM |
| Quantified Difference | 1.25-fold more potent (0.17 µM lower IC50) |
| Conditions | In vitro enzyme inhibition assay; DNA Gyrase isolated from bacterial source |
Why This Matters
Demonstrates that the scaffold can yield inhibitors more potent than a marketed antibiotic, supporting procurement for antibacterial drug discovery programs.
- [1] Hassan, A. S., et al. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 2019, 94, 103411. View Source
